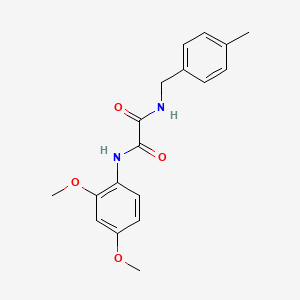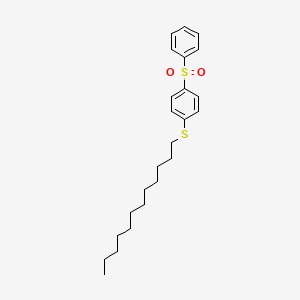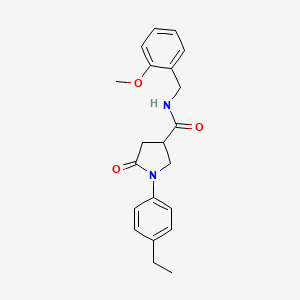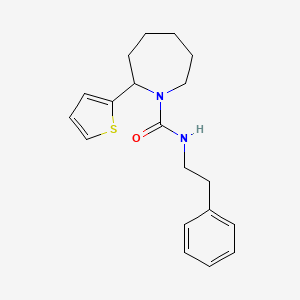![molecular formula C13H16LiNO4 B4928227 lithium 3-[(4-propoxybenzoyl)amino]propanoate](/img/structure/B4928227.png)
lithium 3-[(4-propoxybenzoyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-[(4-propoxybenzoyl)amino]propanoate, also known as PBA lithium, is a chemical compound that has gained attention in recent years for its potential therapeutic applications. It is a derivative of propionic acid and has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. This inhibition leads to increased expression of genes that are involved in anti-inflammatory and neuroprotective pathways. lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism and has been linked to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have neuroprotective effects by promoting the growth and survival of neurons and reducing the production of toxic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been found to have low toxicity and is well-tolerated by cells and animals. However, there are also limitations to its use in lab experiments. lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, its effects may vary depending on the cell or animal model used, and more research is needed to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium. One area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to determine its efficacy in animal models of these diseases and to determine the optimal dosage and administration route for human use. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium may have potential applications in the treatment of inflammatory diseases and cancer. Further research is needed to determine its efficacy in these areas and to identify any potential side effects or limitations.
Synthesemethoden
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium is synthesized through a process of esterification and amidation. Propionic acid is reacted with 4-propoxybenzoyl chloride to form 4-propoxybenzoyl propionate. This intermediate is then reacted with lithium hydroxide to form lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium.
Wissenschaftliche Forschungsanwendungen
Lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, lithium 3-[(4-propoxybenzoyl)amino]propanoate lithium has been found to have neuroprotective properties and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
lithium;3-[(4-propoxybenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.Li/c1-2-9-18-11-5-3-10(4-6-11)13(17)14-8-7-12(15)16;/h3-6H,2,7-9H2,1H3,(H,14,17)(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRQWJZORRDFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343056 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)
![2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4928154.png)
![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)
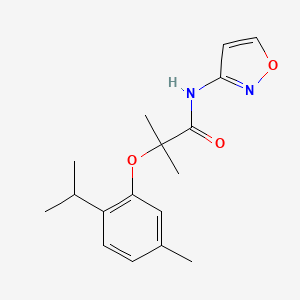
![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)
